3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Description
This compound features a 1,2,4-oxadiazole ring substituted at position 3 with a 4-(benzyloxy)phenyl group and at position 5 with a dihydropyridazinone core bearing a 3-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a heterocyclic bioisostere known for enhancing metabolic stability and binding affinity in medicinal chemistry . The benzyloxy group contributes to lipophilicity, while the dihydropyridazinone core may act as a hydrogen-bond acceptor, influencing target interactions .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-18-6-5-9-21(16-18)30-15-14-23(31)24(28-30)26-27-25(29-33-26)20-10-12-22(13-11-20)32-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWIXWRVXFZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available reagents:
Formation of 1,2,4-Oxadiazole Ring: : The initial step often involves the cyclization of nitrile oxides with hydrazides to form the 1,2,4-oxadiazole ring. The reaction conditions generally require mild temperatures and the presence of an acid catalyst.
Aryl Substitution: : The oxadiazole intermediate undergoes a nucleophilic aromatic substitution with 4-benzyloxyphenyl chloride. This step requires a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF).
Formation of Dihydropyridazinone Ring: : The final step involves the cyclization with 3-methylphenylhydrazine under reflux conditions to yield the desired dihydropyridazinone derivative.
Industrial Production Methods
While detailed industrial methods are proprietary and vary, they likely follow similar routes with optimization for scale, cost-efficiency, and purity. Large-scale synthesis might employ continuous flow reactors and process optimization strategies to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: : Reduction reactions can target the oxadiazole or pyridazinone rings, leading to a variety of reduced products.
Substitution: : Electrophilic and nucleophilic substitutions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Use of hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Conditions may include bases like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The products depend on the specific reaction conditions and reagents but typically involve modified oxadiazole or pyridazinone rings with various substituents, leading to derivatives with potentially novel properties.
Scientific Research Applications
Chemistry
Materials Science: : Used in the development of novel polymers and organic electronic materials due to its unique electronic properties.
Catalysis: : Employed as a ligand in coordination chemistry for catalysis applications.
Biology and Medicine
Drug Development: : Studied for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.
Biological Probes: : Utilized as a fluorescent probe for studying biological systems.
Industry
Agriculture: : Explored for its role in the synthesis of novel agrochemicals.
Dyes and Pigments: : Investigated for its use in the production of synthetic dyes due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with biological macromolecules, altering their function. This interaction can lead to various downstream effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects
- Benzyloxy vs.
- 3-Methylphenyl vs. Pyrimidine : The 3-methylphenyl substituent may sterically hinder interactions compared to the pyrimidine in ’s compounds, which offers hydrogen-bonding sites for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
